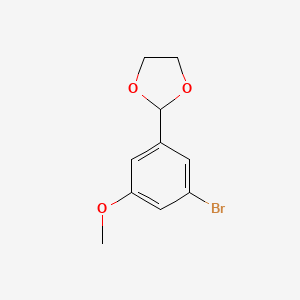

2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane

Description

2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with bromine at the 3-position and a methoxy group at the 5-position.

- Molecular formula: C₁₀H₁₁BrO₂ (for methyl-substituted analog).

- Key functional groups: Bromine (electron-withdrawing), methoxy (electron-donating), and the 1,3-dioxolane ring (acetal protecting group).

Properties

IUPAC Name |

2-(3-bromo-5-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-9-5-7(4-8(11)6-9)10-13-2-3-14-10/h4-6,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALFXIABYPDZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260607 | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-5-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221811-97-6 | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-5-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221811-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(3-bromo-5-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

Temperature: Typically around 60-80°C

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid

Solvent: Commonly used solvents include toluene or dichloromethane

Industrial Production Methods

Industrial production of 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under varying conditions:

Key findings:

-

Palladium-catalyzed amination requires careful control of steric hindrance due to the methoxy group’s ortho-directing effects .

-

Azide substitution proceeds efficiently in polar aprotic solvents, favoring SN2 mechanisms .

Oxidation Reactions

The dioxolane ring and methoxy group are susceptible to oxidation:

Table 2: Oxidation Pathways

-

Chromium-based oxidants preferentially target the dioxolane ring, forming ketones without disrupting the aromatic bromine .

-

Ozonolysis selectively cleaves the dioxolane ring to yield aldehydes, preserving the methoxy group .

Radical-Mediated Reactions

The compound participates in radical chain mechanisms, particularly in the presence of iridium photocatalysts:

Table 3: Radical Additions

-

Ir-catalyzed reactions (ET ≥ 61 kcal/mol) enable efficient hydrogen atom transfer (HAT) from the dioxolane ring to electron-deficient alkenes .

-

Bromine radicals generated during initiation may abstract hydrogen atoms, forming reactive intermediates .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions:

Table 4: Catalytic Coupling Examples

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 85% |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated dioxolane | 70% |

-

Suzuki couplings exhibit high regioselectivity due to the bromine’s position relative to the methoxy group .

-

Sonogashira conditions require stoichiometric copper to suppress proto-dehalogenation .

Deprotection and Ring-Opening

The dioxolane ring is cleaved under acidic conditions:

-

HCl (aq.)/THF : Regenerates 3-bromo-5-methoxybenzaldehyde in >90% yield .

-

BF₃·Et₂O : Facilitates Friedel-Crafts alkylation post-deprotection .

Stability and Side Reactions

Scientific Research Applications

2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The dioxolane ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Aromatic Bromine vs. Alkyl Bromine

- 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane : Bromine on the aromatic ring enables electrophilic substitution reactions (e.g., Suzuki coupling), while the methoxy group directs regioselectivity .

- 2-(5-Bromopentyl)-1,3-dioxolane (CAS 56741-68-5) : Bromine on a flexible pentyl chain facilitates nucleophilic substitution (e.g., SN2 reactions) but lacks aromatic stabilization. Higher rotatable bonds (5 vs. 0–2 in aromatic analogs) increase conformational flexibility .

Electron-Donating vs. Electron-Withdrawing Groups

- 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS 679840-30-3) : Fluorine at the 2-position enhances electron deficiency, increasing reactivity in cross-coupling reactions compared to methoxy-substituted analogs .

- 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane : Two methoxy groups provide strong electron donation, stabilizing the aromatic ring and altering bromine’s leaving-group ability .

Physicochemical Properties

- Stability : Aromatic bromine derivatives (e.g., ) are more thermally stable than alkyl-bromine analogs. However, enzymatic degradation of the dioxolane ring (e.g., doxophylline metabolism ) highlights instability under biological conditions.

- Solubility : Methoxy groups enhance water solubility in aromatic analogs (e.g., p-MPD ), while alkyl chains (e.g., 5-bromopentyl ) increase hydrophobicity.

Key Research Findings

Regioselectivity in Coupling Reactions : Aromatic bromine in 2-(3-bromophenyl)-1,3-dioxolane derivatives enables selective cross-coupling, whereas alkyl bromine analogs favor nucleophilic displacement .

Enzymatic Stability : The 1,3-dioxolane ring is susceptible to oxidation in biological systems, as seen in doxophylline’s conversion to 2'-hydroxyethyl ester metabolites .

Biological Activity

2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane is , with a molar mass of approximately 259.099 g/mol. The compound features a dioxolane ring fused with a bromine-substituted phenyl group, which includes a methoxy group. The presence of these substituents enhances its chemical reactivity and potential interactions with biological targets .

Synthesis

The synthesis of 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane can be achieved through several methodologies, typically involving the bromination of methoxy-substituted phenols followed by cyclization to form the dioxolane ring. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Biological Activity

Research indicates that compounds similar to 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of 1,3-dioxolanes possess significant antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound's structure suggests it may also exhibit antifungal activity against Candida albicans.

- Cytotoxicity : Preliminary data suggest that the compound may induce apoptosis in cancer cell lines. For instance, related compounds have been shown to activate caspase pathways leading to programmed cell death .

- Inhibition Studies : Structure-activity relationship (SAR) studies indicate that modifications to the methoxy and bromo groups can significantly influence the biological activity of the compound. For example, the presence of the methoxy group has been linked to enhanced receptor binding affinity .

Comparative Analysis

To better understand the uniqueness of 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3-Bromophenyl)-1,3-dioxolane | Bromophenyl group without methoxy | Lacks methoxy group; potentially different reactivity |

| 2-(4-Methoxyphenyl)-1,3-dioxolane | Methoxy group on phenyl | Different substitution pattern; may exhibit different activity |

| 4-Bromo-1,3-dihydroisobenzofuran | Dihydroisobenzofuran structure | Different ring system; potential for varied biological activity |

The presence of both the bromo and methoxy groups in 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane provides it with distinct reactivity and potential applications compared to these similar compounds.

Case Studies

Several case studies have highlighted the biological activity of related dioxolane derivatives:

- Antibacterial Efficacy : A study reported that certain dioxolanes exhibited minimum inhibitory concentrations (MIC) against S. aureus ranging from 625–1250 µg/mL. This suggests that modifications in the dioxolane structure can lead to enhanced antimicrobial properties .

- Cytotoxic Effects : Another investigation into dioxolanes revealed significant cytotoxicity against various cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves acetalization of a substituted benzaldehyde derivative. For example, reacting 3-bromo-5-methoxybenzaldehyde with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) in toluene with azeotropic water removal achieves cyclization to form the 1,3-dioxolane ring. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading (0.5–2 mol%) to balance reaction rate and byproduct formation . Evidence from analogous compounds (e.g., 2-(3-bromophenyl)-1,3-dioxolane) suggests yields improve with inert atmospheres (N₂/Ar) and anhydrous conditions to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported reaction yields for 1,3-dioxolane derivatives in Diels-Alder reactions?

Methodological Answer:

Discrepancies in yields often arise from electronic effects of substituents and solvent polarity. For instance, computational studies (HOMO-LUMO gap analysis) show that electron-withdrawing groups (e.g., Br) on the dioxolane ring lower the activation energy for Diels-Alder reactions with dienophiles like acrylonitrile. Experimental validation requires controlled trials using standardized conditions (e.g., 1,2-dichloroethane at 80°C) and quantitative NMR to compare yields. Contradictions in literature data may be addressed by isolating intermediates (e.g., endo/exo adducts) and analyzing regioselectivity via X-ray crystallography .

Basic: What safety protocols are essential when handling 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane in laboratory settings?

Methodological Answer:

Safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent degradation.

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers. Safety data for analogous brominated dioxolanes emphasize avoiding prolonged exposure due to potential neurotoxic effects .

Advanced: How can researchers design experiments to study the role of 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane in surfactant aggregation using fluorescence spectroscopy?

Methodological Answer:

Design experiments by:

Sample Preparation: Dissolve the compound in a surfactant (e.g., SDS or DoTAB) at varying concentrations (0.1–10 mM).

Probe Selection: Use polarity-sensitive fluorophores (e.g., pyrene) to monitor critical micelle concentration (CMC) shifts.

Data Collection: Measure fluorescence emission spectra (λex = 335 nm, λem = 373/384 nm) to track aggregation kinetics.

Analysis: Compare CMC values with control systems (e.g., 2-(p-methoxyphenyl)-1,3-dioxolane) to assess bromine’s electronic effects on hydrophobic interactions. Refer to analogous studies on p-MPD for methodological validation .

Basic: What spectroscopic techniques are most effective for characterizing 2-(3-Bromo-5-methoxyphenyl)-1,3-dioxolane?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Identify the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and aromatic signals (δ 6.8–7.5 ppm for bromo-methoxyphenyl groups). <sup>13</sup>C NMR confirms quaternary carbons (e.g., Br-substituted aryl at δ 120–130 ppm) .

- Mass Spectrometry (HRMS): Use ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 287–289 for C₁₀H₁₀BrO₃).

- IR Spectroscopy: Detect acetal C-O stretching (1050–1150 cm⁻¹) and aryl Br vibrations (550–650 cm⁻¹) .

Advanced: How can computational methods predict substituent effects on the reactivity of 1,3-dioxolane derivatives in cross-coupling reactions?

Methodological Answer:

DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess steric/electronic effects of substituents (e.g., Br vs. OMe) on transition states.

Hammett Analysis: Correlate σpara values with reaction rates (e.g., Suzuki-Miyaura coupling) to quantify substituent contributions.

MD Simulations: Model solvation effects in common solvents (THF, DMF) to predict solubility and aggregation behavior. Experimental validation involves synthesizing derivatives (e.g., 2-(3-chloro-5-methoxyphenyl)-1,3-dioxolane) and comparing yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.